molecular formula C10H13N3O B11735614 N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11735614
M. Wt: 191.23 g/mol
InChI Key: MMMJCVXLDHMVEV-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of furan-2-carboxaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective for the production of furan derivatives. This method allows for the synthesis of the compound under mild conditions with good yields .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Halogenating agents: N-bromosuccinimide (NBS), chlorine (Cl2).

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and halogenated furan derivatives .

Scientific Research Applications

N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other furan derivatives .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H13N3O/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3

InChI Key

MMMJCVXLDHMVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CO2)C

Origin of Product

United States

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